molecular formula C22H50N4O2 B14325753 9,12,15,18-Tetraazahexacosane-7,20-diol CAS No. 110162-62-4

9,12,15,18-Tetraazahexacosane-7,20-diol

Cat. No.: B14325753
CAS No.: 110162-62-4
M. Wt: 402.7 g/mol
InChI Key: HWCISFQGZBAZKT-UHFFFAOYSA-N
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Description

9,12,15,18-Tetraazahexacosane-7,20-diol is a complex organic compound characterized by the presence of multiple nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15,18-Tetraazahexacosane-7,20-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in the synthesis include amines and alcohols, which react under controlled temperatures and pressures to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 9,12,15,18-Tetraazahexacosane-7,20-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but often involve catalysts and specific solvents to facilitate the process.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

9,12,15,18-Tetraazahexacosane-7,20-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 9,12,15,18-Tetraazahexacosane-7,20-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

  • 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
  • 6,9,12,15,18,21-tetracosahexaenoic acid

Comparison: Compared to similar compounds, 9,12,15,18-Tetraazahexacosane-7,20-diol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

Properties

CAS No.

110162-62-4

Molecular Formula

C22H50N4O2

Molecular Weight

402.7 g/mol

IUPAC Name

1-[2-[2-[2-(2-hydroxyoctylamino)ethylamino]ethylamino]ethylamino]octan-2-ol

InChI

InChI=1S/C22H50N4O2/c1-3-5-7-9-11-21(27)19-25-17-15-23-13-14-24-16-18-26-20-22(28)12-10-8-6-4-2/h21-28H,3-20H2,1-2H3

InChI Key

HWCISFQGZBAZKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CNCCNCCNCCNCC(CCCCCC)O)O

Origin of Product

United States

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